7-Nitropyrrolo[1,2-a]indol-4-one
Description
Properties
IUPAC Name |
7-nitropyrrolo[1,2-a]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-11-8-4-3-7(13(15)16)6-10(8)12-5-1-2-9(11)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVMEEBXLCGYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312137 | |
| Record name | 7-nitropyrrolo[1,2-a]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66940-04-3 | |
| Record name | NSC250623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-nitropyrrolo[1,2-a]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitropyrrolo[1,2-a]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The choice of solvents, sequence of reagent addition, and reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitropyrrolo[1,2-a]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
7-Nitropyrrolo[1,2-a]indol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitropyrrolo[1,2-a]indol-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the C7 Position
The electronic nature of C7 substituents in indol-4-ones has been systematically studied. For example:
Inference for 7-Nitro Substituent: The nitro group, a stronger electron-withdrawing substituent than cyano or methoxy, may enhance the electrophilicity of the C4 carbonyl.
Antifungal Activity
Indol-4-one derivatives with halophenyl side chains demonstrate position-dependent antifungal activity. For example:
- N-1-substituted derivatives (7a–g) : Show moderate activity against Aspergillus fumigatus (MIC = 31.25 µg/mL) .
- C-2-substituted derivatives (8a–g) : Exhibit enhanced activity (MIC = 8 µg/mL against Candida tropicalis), attributed to improved binding interactions from regioisomeric adjustments .
Table 1: Antifungal Activity of Selected Indol-4-one Derivatives
| Compound | Substituent Position | MIC (µg/mL) | Target Fungus | Reference |
|---|---|---|---|---|
| 7a–g | N-1 | 31.25 | Aspergillus fumigatus | |
| 8a–g | C-2 | 8.0 | Candida tropicalis |
7-Nitropyrrolo[1,2-a]indol-4-one: While direct data are unavailable, the nitro group’s electron-withdrawing nature could stabilize enolate resonance (critical for antifungal activity in Series I compounds) or enhance electrophilicity for covalent interactions with fungal targets .
Aromaticity and Resonance Effects
The antifungal activity of indol-4-ones correlates with the aromaticity of the pyrrole ring, which is modulated by keto-enolate tautomerism:
- Keto form : Reduces pyrrole aromaticity but may improve membrane permeability.
- Enolate form: Enhances aromaticity and is linked to higher antifungal activity in Series I derivatives .
This hypothesis aligns with findings that electron-withdrawing groups enhance resonance stabilization in Series I compounds .
Structural Analogues with Modified Cores
- CbBI (1,2,10,11-tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one) : A cyclobutane-containing analog shows comparable alkylation efficiency to CBI derivatives but with altered DNA-binding kinetics due to ring strain .
- Pyridazino[4,5-b]indol-4-ones: These derivatives, synthesized via X-ray-validated methods, exhibit unique supramolecular interactions (e.g., hydrogen bonding) that could inform the design of 7-nitro analogs .
Table 2: Key Properties of Indol-4-one Core Modifications
Dipole Moments and Reactivity
Dipole moments (Table 7 in ) vary significantly among indol-4-one derivatives:
- Unsubstituted indol-4-one : Low dipole moment (≈3.5 D).
- Halophenyl-substituted derivatives : Higher dipole moments (≈5.0–6.5 D), correlating with increased antifungal activity due to improved target binding .
Q & A
Basic Question: What are the established synthetic routes for 7-Nitropyrrolo[1,2-a]indol-4-one, and how can intramolecular aromatic substitution be optimized?
Methodological Answer:
The synthesis of pyrrolo[1,2-a]indol-4-one derivatives often involves intramolecular aromatic nucleophilic displacement. For example, nitro or halogen substituents on the indole ring can act as leaving groups, enabling cyclization via carboxamide or amine intermediates. A proven method involves:
Substrate Preparation : Start with a substituted indole precursor (e.g., 7-nitroindole) functionalized with a carboxamide side chain.
Cyclization : Use mild acidic or basic conditions to promote intramolecular displacement of the nitro group, forming the pyrroloindole scaffold.
Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance reaction efficiency .
Key Consideration : Monitor steric and electronic effects of substituents, as bulky groups may hinder cyclization.
Advanced Question: How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the design of this compound derivatives?
Methodological Answer:
State-of-the-art computational approaches, such as those employed by ICReDD, integrate quantum chemical calculations with experimental data to predict viable reaction pathways:
- Step 1 : Perform density functional theory (DFT) calculations to map energy barriers for key intermediates (e.g., transition states during cyclization).
- Step 2 : Apply machine learning to identify correlations between substituent electronic properties (e.g., Hammett constants) and reaction yields.
- Step 3 : Validate predictions via high-throughput experimentation, prioritizing conditions with <10 kcal/mol activation barriers .
Example Workflow :
| Computational Step | Experimental Validation |
|---|---|
| Transition state modeling | Confirm via HPLC-MS |
| Solvent polarity screening | Test in DCM/MeOH |
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR : H and C NMR to confirm regiochemistry and substituent orientation. Nitro groups induce distinct deshielding in aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous structures (e.g., tautomerism) by analyzing single-crystal data .
Pitfall Avoidance : For nitro-containing compounds, ensure sample purity to avoid misinterpretation of overlapping signals.
Advanced Question: How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from variability in assay conditions or molecular conformation. Mitigation strategies include:
- Standardized Assays : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels and serum concentrations.
- Conformational Analysis : Use molecular dynamics simulations to assess ligand-receptor binding modes under physiological conditions.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Case Study : Discrepancies in IC values may stem from differing solvent systems (DMSO vs. aqueous buffer).
Basic Question: What experimental design principles should guide the synthesis of pyrroloindole analogs?
Methodological Answer:
Adopt factorial design to systematically evaluate variables:
- Variables : Temperature (25–80°C), catalyst loading (5–20 mol%), and solvent (polar aprotic vs. protic).
- Response Surface Methodology (RSM) : Optimize conditions using a central composite design (CCD) to maximize yield and minimize byproducts .
Example Table :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp. | 40°C | 80°C |
| Catalyst | 5 mol% | 15 mol% |
Advanced Question: How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reaction scale-up for this compound?
Methodological Answer:
AI integration enables predictive modeling of reaction kinetics and mass transfer:
- Process Simulation : Model heat and mass transfer in batch reactors using finite element analysis (FEA).
- Parameter Optimization : Train neural networks on historical data to predict optimal stirring rates and cooling profiles.
- Real-Time Adjustment : Implement feedback loops where inline sensors (e.g., FTIR) update simulations dynamically .
Outcome : Reduce scale-up timelines by 30–50% while maintaining >90% yield.
Advanced Question: What strategies address mechanistic ambiguities in the nitration of pyrrolo[1,2-a]indol-4-one?
Methodological Answer:
Combine isotopic labeling and computational studies:
- Isotopic Tracers : Use N-labeled HNO to track nitro group incorporation via N NMR.
- Mechanistic Probes : Compare nitration rates in protic (HSO) vs. aprotic (AcO) media to distinguish electrophilic vs. radical pathways.
- DFT Validation : Calculate activation energies for proposed intermediates (e.g., nitronium ion vs. NO adducts) .
Basic Question: How to design an undergraduate experiment for synthesizing pyrroloindole derivatives?
Methodological Answer:
A safe, cost-effective protocol:
Reaction Setup : Cyclize 7-nitroindole-3-carboxamide in ethanol under reflux (2 h).
Characterization : Use TLC for progress monitoring and recrystallization for purification.
Assessment : Evaluate student outcomes via yield comparisons and spectral interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
